molecular formula C18H14ClNO3 B086293 n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide CAS No. 137-52-0

n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Cat. No.: B086293
CAS No.: 137-52-0
M. Wt: 327.8 g/mol
InChI Key: WWXPGBMLOCYWLD-UHFFFAOYSA-N
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Description

n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide is a chemical compound that belongs to the class of naphthalenecarboxamides This compound is characterized by the presence of a naphthalene ring system, a carboxamide group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide typically involves the reaction of 2-naphthalenecarboxylic acid with N-(5-chloro-2-methoxyphenyl)-amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-oxo-.

    Reduction: Formation of 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-amino-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide can be compared with other similar compounds, such as:

    2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-oxo-: This compound differs by having a carbonyl group instead of a hydroxyl group.

    2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-amino-: This compound has an amino group instead of a hydroxyl group.

    2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-methyl-: This compound has a methyl group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-23-17-7-6-13(19)10-15(17)20-18(22)14-8-11-4-2-3-5-12(11)9-16(14)21/h2-10,21H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXPGBMLOCYWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059676
Record name 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-
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Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137-52-0
Record name N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide
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Record name C.I. 37531
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Record name Naphtanilide EL
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Record name 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-
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Record name 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-
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Record name 5'-chloro-3-hydroxy-2'-methoxy-2-naphthanilide
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Record name 5'-Chloro-3-hydroxy-2-naphth-o-anisidide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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